molecular formula C18H17F6N B12842703 (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine

Cat. No.: B12842703
M. Wt: 361.3 g/mol
InChI Key: OHYNAAXWPNIVOJ-NWDGAFQWSA-N
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Description

®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine is a compound known for its unique chemical structure and properties It contains trifluoromethyl groups, which are known to impart significant stability and lipophilicity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine typically involves the trifluoromethylation of secondary amines. One common method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and lipophilicity of the resulting compounds, making them useful in various chemical applications.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its unique structure allows it to interact with proteins and enzymes, making it a valuable tool for studying biochemical pathways.

Medicine

In medicine, ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine is investigated for its potential therapeutic applications. Its stability and lipophilicity make it a promising candidate for drug development, particularly in the design of drugs that target specific molecular pathways.

Industry

In industry, this compound is used in the development of materials with enhanced properties. Its trifluoromethyl groups contribute to the stability and performance of industrial products, such as coatings and polymers.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine involves its interaction with molecular targets such as proteins and enzymes. The trifluoromethyl groups enhance the compound’s ability to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated amines and perfluoroalkyl amines. These compounds share the trifluoromethyl groups, which impart similar properties such as stability and lipophilicity.

Uniqueness

®-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine is unique due to its specific combination of trifluoromethyl groups and the phenylethylamine structure. This combination provides a distinct set of properties that make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C18H17F6N

Molecular Weight

361.3 g/mol

IUPAC Name

(1S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine

InChI

InChI=1S/C18H17F6N/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24/h3-12,25H,1-2H3/t11-,12+/m0/s1

InChI Key

OHYNAAXWPNIVOJ-NWDGAFQWSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H](C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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